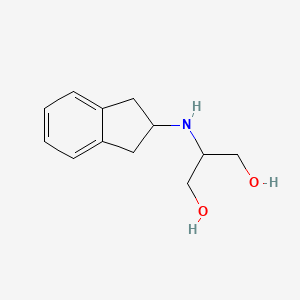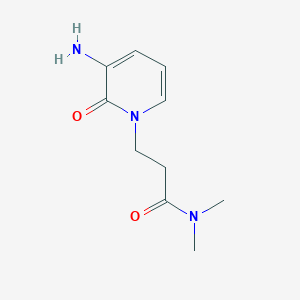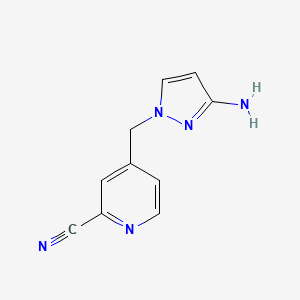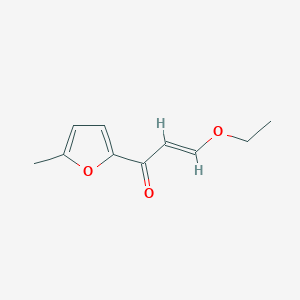
(4-(Piperidin-1-ylmethyl)thiazol-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Piperidin-1-ylmethyl)thiazol-2-yl)methanamine is a heterocyclic compound that contains both a thiazole ring and a piperidine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiazole and piperidine rings in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Piperidin-1-ylmethyl)thiazol-2-yl)methanamine typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. One common method involves the reaction of 2-bromoacetylthiazole with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(4-(Piperidin-1-ylmethyl)thiazol-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a ligand for various biological targets.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (4-(Piperidin-1-ylmethyl)thiazol-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine moiety can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target proteins and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(4-Methylthiazol-2-yl)methanamine: Similar structure but lacks the piperidine moiety.
(4-(Naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one: Contains a thiazole ring but with different substituents.
Uniqueness
The presence of both the thiazole and piperidine rings in (4-(Piperidin-1-ylmethyl)thiazol-2-yl)methanamine makes it unique compared to other similar compounds. This dual functionality can enhance its chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H17N3S |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]methanamine |
InChI |
InChI=1S/C10H17N3S/c11-6-10-12-9(8-14-10)7-13-4-2-1-3-5-13/h8H,1-7,11H2 |
InChI Key |
FCHIYEGOXRGTRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CSC(=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


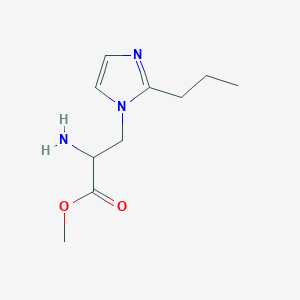




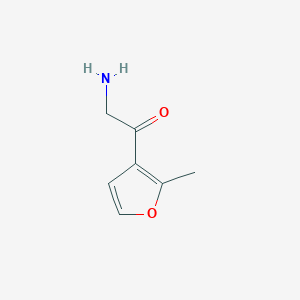
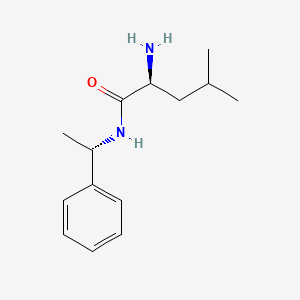
![2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol](/img/structure/B13637786.png)


